![molecular formula C22H17N2OP B14172232 [(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile CAS No. 922729-95-1](/img/structure/B14172232.png)
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile is a chemical compound with the IUPAC name 2-[(diphenylphosphoryl)(phenyl)methyl]propanedinitrile It is known for its unique structure, which includes a diphenylphosphoryl group, a phenyl group, and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile typically involves the reaction of diphenylphosphine oxide with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s nitrile groups can interact with nucleophiles, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(Diphenylphosphoryl)(phenyl)methyl]acetonitrile
- [(Diphenylphosphoryl)(phenyl)methyl]butanedinitrile
- [(Diphenylphosphoryl)(phenyl)methyl]methanedinitrile
Uniqueness
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry .
Propriétés
Numéro CAS |
922729-95-1 |
|---|---|
Formule moléculaire |
C22H17N2OP |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-[diphenylphosphoryl(phenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C22H17N2OP/c23-16-19(17-24)22(18-10-4-1-5-11-18)26(25,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19,22H |
Clé InChI |
OKMIOILVKYOLTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C#N)C#N)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
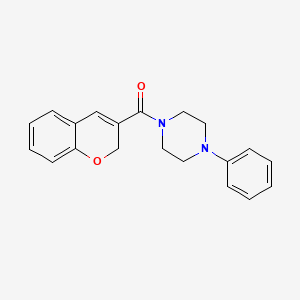
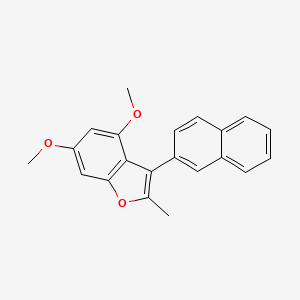
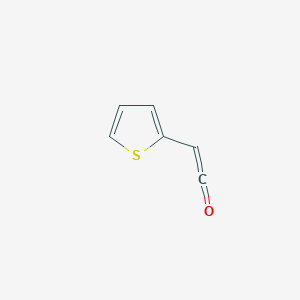

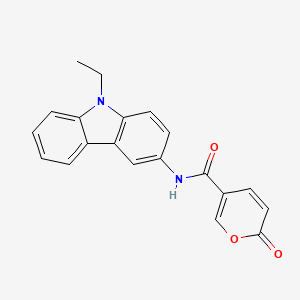
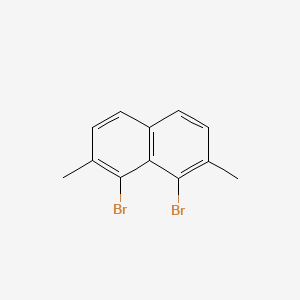
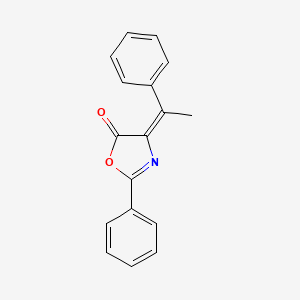
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
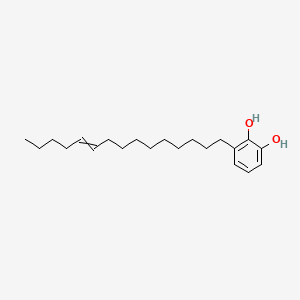
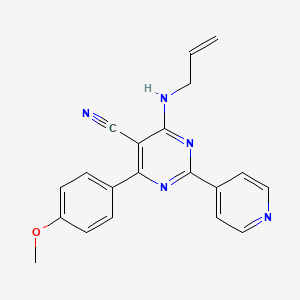
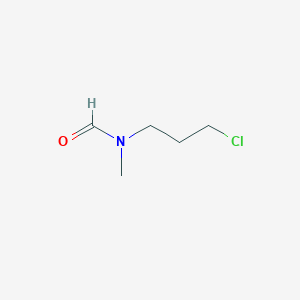
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)

